molecular formula C15H19NO2 B11764362 (3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one

(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one

Cat. No.: B11764362
M. Wt: 245.32 g/mol
InChI Key: HCMCBWKYKRJALQ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-(Benzyloxy)-3-cyclopentylazetidin-2-one is a β-lactam derivative characterized by a four-membered azetidin-2-one ring. The compound features a benzyloxy group (O-Bn) at position 1 and a cyclopentyl substituent at position 3, with an (R)-configuration at the stereogenic center. β-Lactams are of significant interest due to their biological activity, particularly as enzyme inhibitors and antimicrobial agents. The cyclopentyl substituent contributes to lipophilicity, which may affect solubility and membrane permeability.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

(3R)-3-cyclopentyl-1-phenylmethoxyazetidin-2-one

InChI

InChI=1S/C15H19NO2/c17-15-14(13-8-4-5-9-13)10-16(15)18-11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2/t14-/m0/s1

InChI Key

HCMCBWKYKRJALQ-AWEZNQCLSA-N

Isomeric SMILES

C1CCC(C1)[C@@H]2CN(C2=O)OCC3=CC=CC=C3

Canonical SMILES

C1CCC(C1)C2CN(C2=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-3-benzyloxy pyrrolidine hydrochloride.

    Nucleophilic Substitution: This intermediate undergoes an SN2 nucleophilic substitution reaction to introduce the cyclopentyl group.

    Cyclization: The resulting compound is then cyclized to form the azetidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The azetidinone ring can be reduced to form the corresponding amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Various substituted azetidinones depending on the nucleophile used.

Scientific Research Applications

(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of beta-lactam antibiotics and other bioactive molecules.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Material Science: It can be used in the development of new polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in enzymes or receptors, while the azetidinone ring can form covalent bonds with active site residues. This dual interaction enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Position 1 Substitutions

  • Benzyloxy (O-Bn) in Target Compound: Compared to the benzoyl group in and benzyl group in , the benzyloxy substituent introduces an ether linkage.
  • Benzoyl in : The electron-withdrawing nature of the benzoyl group may enhance electrophilicity of the β-lactam carbonyl, influencing reactivity in ring-opening reactions.

Position 3 Substitutions

  • Cyclopentyl in Target Compound : The cyclopentyl group likely increases lipophilicity compared to phenyl (in and ) or chloroethyl (in ). This could improve membrane permeability but reduce aqueous solubility.

Stereochemical Considerations

  • The (3R) configuration in the target compound contrasts with the (3R,4S) and (3S,4R) configurations in and . Stereochemistry critically affects interactions with biological targets, such as enzymes or receptors, by altering spatial alignment of functional groups.

Biological Activity

(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : Azetidinone ring
  • Substituents : Benzyloxy group and cyclopentyl group

Research indicates that compounds with a benzyloxy pharmacophore often exhibit significant inhibitory effects on various enzymes, particularly human monoamine oxidases (hMAOs). The introduction of the benzyloxy group enhances binding affinity and selectivity towards these targets, which can be crucial in developing treatments for neurological disorders.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro studies. Key findings include:

  • Inhibition of hMAO-B : Compounds similar to this compound have shown potent inhibition of hMAO-B, an enzyme involved in the metabolism of neurotransmitters. For instance, related benzyloxy chalcones demonstrated IC50 values as low as 0.067 μM against hMAO-B, indicating a strong inhibitory effect .
  • Selectivity : The selectivity index (SI) for hMAO-B over hMAO-A was notably high for several compounds in the same class, suggesting that modifications like the benzyloxy group can lead to more selective inhibitors .

Table 1: Biological Activity Comparison

CompoundIC50 (hMAO-B)Selectivity Index
This compoundTBDTBD
Compound B100.067 μM504.791
Compound B150.12 μM287.600

Note: TBD indicates that specific experimental data for this compound is not yet available.

Efficacy in Neuroprotection

The inhibition of hMAO-B is particularly relevant for neuroprotection, as elevated levels of this enzyme are associated with neurodegenerative diseases such as Parkinson's disease. By inhibiting hMAO-B, compounds like this compound may help in preserving dopamine levels in the brain, thus offering potential therapeutic benefits.

Pharmacokinetics and Bioavailability

Studies on similar compounds indicate favorable pharmacokinetic properties, including:

  • CNS Permeability : Benzyloxy compounds often demonstrate good permeability across the blood-brain barrier (BBB), essential for central nervous system activity.
  • Stability : The binding interactions with hMAO-B suggest that these compounds remain stable within the enzyme's active site, enhancing their potential efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.